N-Me-L-Ala-maytansinol

ADC payload synthesis maytansinoid linker chemistry C3 ester functionalization

N-Me-L-Ala-maytansinol (CAS: 77668-69-0) is a semisynthetic maytansinoid derivative consisting of the ansa macrolide core maytansinol esterified at the C3 position with N-methyl-L-alanine. This compound serves as a hydrophobic, cell-permeable payload building block in the synthesis of antibody-drug conjugates (ADCs), structurally distinguished from both the natural product maytansine (which bears an N-acetyl-N-methyl-L-alanine ester side chain) and the widely used clinical payloads DM1 and DM4 (which incorporate thiol-containing linkers via modified C3 side chains).

Molecular Formula C32H44ClN3O9
Molecular Weight 650.2 g/mol
CAS No. 77668-69-0
Cat. No. B10861108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-L-Ala-maytansinol
CAS77668-69-0
Molecular FormulaC32H44ClN3O9
Molecular Weight650.2 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/t18?,19?,23-,24+,25-,28?,31-,32-/m0/s1
InChIKeyANHBJISROJTYCJ-CESKRGSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Me-L-Ala-maytansinol CAS 77668-69-0: ADC Cytotoxin Payload Intermediate and Maytansinoid Derivative


N-Me-L-Ala-maytansinol (CAS: 77668-69-0) is a semisynthetic maytansinoid derivative consisting of the ansa macrolide core maytansinol esterified at the C3 position with N-methyl-L-alanine [1]. This compound serves as a hydrophobic, cell-permeable payload building block in the synthesis of antibody-drug conjugates (ADCs), structurally distinguished from both the natural product maytansine (which bears an N-acetyl-N-methyl-L-alanine ester side chain) and the widely used clinical payloads DM1 and DM4 (which incorporate thiol-containing linkers via modified C3 side chains) [2]. The N-methyl-L-alanine ester moiety provides a functionalizable amine handle that enables diverse linker conjugation strategies while preserving the microtubule-targeting pharmacophore of the maytansinoid scaffold [3].

Why N-Me-L-Ala-maytansinol Cannot Be Substituted by Maytansinol or Other Maytansinoid Payloads in ADC Synthesis


Substituting N-Me-L-Ala-maytansinol with maytansinol (the unesterified C3‑hydroxyl precursor) or clinically established payloads such as DM1/DM4 is not functionally equivalent for ADC construct development. Maytansinol lacks the C3 ester side chain entirely, which structure-activity relationship (SAR) studies have identified as a critical element for antitumor activity; maytansinoids bearing D‑configuration at the C3 methyl group are approximately 100- to 400‑fold less cytotoxic than their corresponding L‑epimers [1]. The N‑methyl‑L‑alanine ester in this compound provides a specific chiral L‑configuration and a secondary amine handle that enables conjugation via amine-reactive chemistries, whereas DM1 and DM4 are pre-functionalized with thiol-containing linker arms that commit the user to specific disulfide or thioether linker strategies [2][3]. Additionally, the N‑methyl‑L‑alanine moiety confers hydrophobic, cell-permeable properties that are distinct from the charged lysine‑linked catabolites generated from non‑cleavable DM1 conjugates, impacting intracellular trafficking and bystander killing potential [4].

N-Me-L-Ala-maytansinol CAS 77668-69-0: Quantitative Differentiation Evidence vs. Maytansinol, Maytansine, DM1, and DM4


C3 Ester Side Chain: N-Me-L-Ala-maytansinol Enables Diverse Linker Chemistry Unlike Maytansinol

N-Me-L-Ala-maytansinol provides a functional secondary amine (N-methyl) for conjugation, whereas maytansinol lacks any C3 ester side chain and consequently lacks a conjugation handle. SAR studies have established that the C3 ester side chain is essential for antitumor activity; maytansinoids with D‑configuration at the C3 methyl group are approximately 100- to 400‑fold less cytotoxic than their L‑epimers toward various cell lines [1]. N-Me-L-Ala-maytansinol possesses the L‑alanine stereochemistry (S‑configuration) required for potent bioactivity. The N-methyl-L-alanine moiety can be further functionalized via amide bond formation or reductive amination to attach diverse linker systems, unlike DM1 and DM4 which are pre-loaded with specific thiol-containing linker arms (SMCC for DM1, SPDB/SPP for DM4) that restrict linker design flexibility [2].

ADC payload synthesis maytansinoid linker chemistry C3 ester functionalization

Hydrophobicity and Cell Permeability: N-Me-L-Ala-maytansinol vs. Charged Lys-MCC-DM1 Catabolites

N-Me-L-Ala-maytansinol, as a free maytansinoid ester, is hydrophobic and cell-permeable, characteristics that are critical for efficient lysosomal escape and bystander killing. In direct head-to-head comparison, an ADC using a cleavable triglycyl (CX) peptide linker generated 1.7‑fold greater total maytansinoid catabolite compared to an SMCC-DM1 conjugate using a non-cleavable linker (3.5 vs. 2.0 pmol per million cells in one day), with an 11‑fold higher level of catabolite detected in the extracellular media for the CX conjugate (2.8 vs. 0.25 pmol per million cells) [1]. The uncharged catabolites derived from cleavable linkers (analogous to the free N-Me-L-Ala-maytansinol scaffold) are effluxed from lysosomes and diffuse across cell membranes, whereas the charged Lys-SMCC-DM1 catabolite from non‑cleavable DM1 conjugates is trapped in lysosomes and fails to mediate bystander killing [1]. N-Me-L-Ala-maytansinol, as an uncharged molecule, is predicted to share the favorable efflux properties of the free maytansinoid catabolites.

ADC catabolite trafficking bystander killing lysosomal escape

Drug-Drug Interaction Risk Profile: N-Me-L-Ala-maytansinol vs. DM1 and DM4

Unlike DM1 and DM4, which are known time-dependent inactivators of CYP3A4, N-Me-L-Ala-maytansinol lacks the thiol-containing linker arm that contributes to CYP inactivation. Studies have quantified that DM1 inactivates CYP3A from human liver microsomes with K(i)/k(inact) values of 4.8 ± 0.9 μM / 0.035 ± 0.002 min⁻¹, while DM4 inactivates CYP3A with K(i)/k(inact) values of 3.3 ± 0.2 μM / 0.114 ± 0.002 min⁻¹ [1]. In contrast, (S)-methyl-DM1, a metabolite that lacks the thiol-containing linker but retains the maytansinoid core ester similar to N-Me-L-Ala-maytansinol, showed no reversible or time-dependent inactivation of any P450 isoforms studied [1]. This class-level inference suggests that N-Me-L-Ala-maytansinol and its derived ADCs are less likely to cause CYP-mediated drug-drug interactions compared to DM1‑ or DM4‑based ADCs.

CYP3A4 inactivation DDI risk P450 metabolism

Stereochemical Purity and Synthetic Accessibility: L-Alanine Chirality Is Essential for Potency

The stereochemistry at the C3 position of maytansinoids is a critical determinant of cytotoxic potency. Crystallographic and cytotoxicity studies have demonstrated that maytansinoids bearing the methyl group at the C3 position with D‑configuration are approximately 100‑ to 400‑fold less cytotoxic than their corresponding L‑epimers across various human tumor cell lines [1]. N-Me-L-Ala-maytansinol is specifically synthesized with L‑alanine (S‑configuration) to preserve the bioactive conformation. In contrast, maytansinol, which lacks the C3 ester side chain entirely, shows markedly reduced binding affinity to tubulin [1]. Commercial vendors specify N-Me-L-Ala-maytansinol with purity up to 99.89% , providing researchers with a well‑characterized, stereochemically pure starting material that eliminates the need for chiral resolution steps during ADC payload synthesis.

chiral purity maytansinoid stereochemistry C3 epimer cytotoxicity

Linker Conjugation Versatility: N-Me-L-Ala-maytansinol vs. Pre-Functionalized DM1 and DM4

N-Me-L-Ala-maytansinol provides a free secondary amine that can be functionalized with diverse linker systems, whereas DM1 and DM4 are supplied as pre‑functionalized payloads with fixed linker chemistries. DM1 is typically conjugated via the non‑cleavable SMCC linker, while DM4 utilizes cleavable disulfide linkers such as SPDB or SPP [1]. The choice of linker dictates the catabolite structure and influences both activity and tolerability; disulfide‑linked conjugates (releasing S‑methyl‑DM1 or S‑methyl‑DM4) produce metabolites that are more potent than maytansine, whereas non‑cleavable thioether conjugates release charged Lys‑SMCC‑DM1 with limited bystander activity [1][2]. N-Me-L-Ala-maytansinol's amine handle enables the user to explore novel linker designs, including peptide‑based cleavable linkers (e.g., triglycyl, valine‑citrulline), acid‑labile linkers, or non‑cleavable linkers tailored to specific tumor microenvironments, without being constrained to the thiol‑based conjugation strategies mandated by DM1 and DM4.

ADC linker chemistry payload functionalization maytansinoid conjugation

N-Me-L-Ala-maytansinol CAS 77668-69-0: Recommended Research and Industrial Application Scenarios


Novel ADC Payload Synthesis with Custom Cleavable or Non-Cleavable Linkers

Researchers developing next‑generation ADCs requiring linker design flexibility beyond the pre‑functionalized DM1 and DM4 payloads should prioritize N-Me-L-Ala-maytansinol. The free secondary amine enables conjugation with diverse linker systems—including peptide‑based cleavable linkers (e.g., valine‑citrulline, triglycyl), acid‑labile hydrazones, or non‑cleavable PEG linkers—without the thiol‑chemistry constraints of DM1/DM4 [1]. This is particularly valuable for programs optimizing catabolite efflux and bystander killing, where the choice between cleavable and non‑cleavable linkers determines whether the catabolite is uncharged (diffusible, enabling bystander killing) or charged (lysosomally trapped, limiting activity to antigen‑positive cells only) [2].

Drug-Drug Interaction (DDI) Risk Mitigation in ADC Combination Therapy Development

ADC programs planning combination regimens with CYP3A4‑metabolized small molecules should consider N-Me-L-Ala-maytansinol‑based payloads to mitigate DDI risk. Unlike DM1 and DM4, which are established time‑dependent inactivators of CYP3A4 (DM4: k(inact) 0.114 min⁻¹, 3.3‑fold faster inactivation than DM1), maytansinoids lacking the thiol‑containing linker arm (analogous to N-Me-L-Ala-maytansinol) show no P450 inactivation liability [1]. This reduced DDI risk profile may simplify clinical development when co‑administration with CYP3A4 substrates is anticipated.

Structure-Activity Relationship (SAR) Studies on Maytansinoid C3 Ester Side Chains

Investigators conducting SAR studies on the C3 ester side chain of maytansinoids should use N-Me-L-Ala-maytansinol as the reference L‑alanine ester scaffold. Crystallographic studies have demonstrated that the L‑configuration at C3 is essential for maintaining the bioactive conformation through intramolecular interactions between the ester carbonyl oxygen and the C9 hydroxyl, with D‑epimers showing 100‑ to 400‑fold reduced cytotoxicity [1]. N-Me-L-Ala-maytansinol provides a well‑characterized, stereochemically pure starting point for synthesizing and evaluating novel C3 ester analogs with alternative amino acid side chains.

Preclinical ADC Development Targeting Heterogeneous Solid Tumors Requiring Bystander Killing

ADC programs targeting solid tumors with heterogeneous antigen expression should prioritize payload‑linker designs derived from N-Me-L-Ala-maytansinol that release uncharged, cell‑permeable catabolites. Quantitative catabolite efflux studies have shown that cleavable linkers generating uncharged maytansinoid metabolites produce 11‑fold higher extracellular catabolite concentrations compared to non‑cleavable linkers that generate charged, lysosomally trapped catabolites [1]. N-Me-L-Ala-maytansinol, as an uncharged scaffold, can be engineered with cleavable linkers to maximize bystander killing—a critical efficacy determinant in tumors with mixed antigen‑positive and antigen‑negative cell populations.

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